p-Chlorophenyl allyl ether
Overview
Description
p-Chlorophenyl allyl ether is an organic compound that belongs to the class of phenyl ethers It is characterized by the presence of a chlorophenyl group attached to an allyl ether moiety
Scientific Research Applications
p-Chlorophenyl allyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ether cleavage.
Medicine: Research into potential therapeutic agents may involve derivatives of this compound.
Industry: It is used in the production of specialty chemicals and materials.
Future Directions
Mechanism of Action
- The primary target of p-Chlorophenyl allyl ether is not well defined, but it is believed to act in the central nervous system (CNS) rather than directly on skeletal muscle .
- This compound undergoes a Claisen rearrangement when heated. This reaction involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Cellular Effects
It has been reported that a similar compound, 1-allyloxy-4-propoxybenzene, has an effect on the peripheral olfactory system of varroa mites by disrupting the chemical recognition process
Molecular Mechanism
It’s known that the compound can be sensed by honey bees, but the detection of the compound alone by varroa is not clear
Metabolic Pathways
A study on a similar compound, 1-allyloxy-4-propoxybenzene, suggests that it can be metabolized by Pseudomonas putida strains
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-chlorophenyl allyl ether can be achieved through several methods. One common approach involves the reaction of p-chlorophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide. The general reaction scheme is as follows:
p-Chlorophenol+Allyl Bromide→p-Chlorophenyl Allyl Ether+Potassium Bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to facilitate the reaction and improve the overall process economics.
Chemical Reactions Analysis
Types of Reactions: p-Chlorophenyl allyl ether undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form p-chlorophenyl propyl ether.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield p-chlorophenol and allyl alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed:
Oxidation: Epoxides, aldehydes.
Reduction: p-Chlorophenyl propyl ether.
Substitution: p-Chlorophenol, allyl alcohol.
Comparison with Similar Compounds
- p-Chlorophenyl methyl ether
- p-Chlorophenyl ethyl ether
- p-Chlorophenyl propyl ether
Comparison: p-Chlorophenyl allyl ether is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, and propyl counterparts. The allyl group allows for additional synthetic transformations, such as epoxidation and Claisen rearrangement, which are not possible with the simpler alkyl ethers.
Properties
IUPAC Name |
1-chloro-4-prop-2-enoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXDOKLIYYAHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292953 | |
Record name | p-Chlorophenyl allyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13997-70-1 | |
Record name | 1-Chloro-4-(2-propen-1-yloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13997-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Chlorophenyl allyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Chlorophenyl allyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Chlorophenyl allyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50292953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is dielectric relaxation and why is it important to study in compounds like p-chlorophenyl allyl ether?
A1: Dielectric relaxation refers to the time it takes for molecules to reorient themselves in response to an applied electric field []. Studying this property in compounds like this compound helps us understand how its molecular structure and dipole moment relate to its interactions with electromagnetic waves. This information can be valuable in various applications, such as designing materials with specific dielectric properties for use in electronics or telecommunications.
Q2: The research mentions "a variety of modes of re-orientation of molecular dipoles". What does this mean for a molecule like this compound?
A2: this compound has different parts within its molecular structure that can move and rotate relative to each other. This means the molecule can reorient itself in multiple ways when an electric field is applied []. Understanding these different modes of reorientation can provide insights into the flexibility and overall behavior of the molecule in different environments.
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